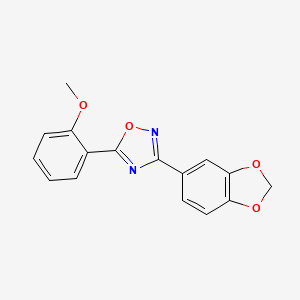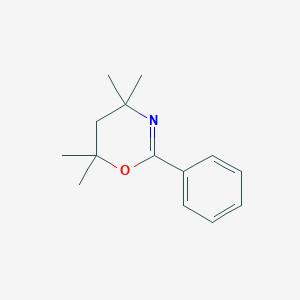![molecular formula C19H14Cl2N2O4 B5416580 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5416580.png)
5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the isoxazole family and is known for its unique chemical structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. This compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of various neurotransmitters involved in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole. One direction is to further elucidate its mechanism of action and identify the signaling pathways involved in its therapeutic effects. Another direction is to optimize its synthesis process to make it more efficient and cost-effective. Additionally, further research is needed to evaluate its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-chlorobenzyl bromide to form 5-chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde. The second step involves the reaction of this intermediate with nitromethane to form 5-chloro-2-[(3-chlorobenzyl)oxy]-4-nitrobenzaldehyde. The final step involves the reaction of this intermediate with ethyl acetoacetate and ammonium acetate to form this compound.
Applications De Recherche Scientifique
The unique chemical structure of 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole has made it a promising candidate for drug development. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
5-[(Z)-2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-12-19(23(24)25)18(27-22-12)7-5-14-10-16(21)6-8-17(14)26-11-13-3-2-4-15(20)9-13/h2-10H,11H2,1H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGKCAEXSLVDN-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C=CC(=C2)Cl)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=C(C=CC(=C2)Cl)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5416504.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416510.png)


![ethyl 4-{2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5416541.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-imino-1-methyl-4-imidazolidinone](/img/structure/B5416544.png)
![6-iodo-3-(4-methyl-2-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5416556.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4-diazepan-5-one](/img/structure/B5416568.png)
![4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5416573.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-5-methylnicotinamide](/img/structure/B5416575.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5416578.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5416590.png)